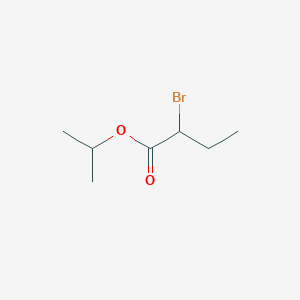

Isopropyl 2-bromobutanoate

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

6291-98-1 |

|---|---|

Molecular Formula |

C7H13BrO2 |

Molecular Weight |

209.08 g/mol |

IUPAC Name |

propan-2-yl 2-bromobutanoate |

InChI |

InChI=1S/C7H13BrO2/c1-4-6(8)7(9)10-5(2)3/h5-6H,4H2,1-3H3 |

InChI Key |

XSRQGXVWFDYHQT-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C(=O)OC(C)C)Br |

Origin of Product |

United States |

Synthetic Methodologies for Isopropyl 2 Bromobutanoate

Direct Synthesis Routes

The final step in producing isopropyl 2-bromobutanoate is the direct esterification of its corresponding carboxylic acid and alcohol.

The reaction mechanism begins with the protonation of the carbonyl oxygen of the carboxylic acid by the catalyst. This increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the oxygen atom of the isopropyl alcohol. masterorganicchemistry.comorganic-chemistry.org This attack forms a tetrahedral intermediate. masterorganicchemistry.comcerritos.edu Following a proton transfer, a molecule of water is eliminated, and subsequent deprotonation of the intermediate yields the final product, this compound, and regenerates the acid catalyst. masterorganicchemistry.com To favor the formation of the ester, the equilibrium is often shifted to the right by using an excess of the alcohol or by removing water as it is formed. wikipedia.orgmasterorganicchemistry.comorganic-chemistry.org

A variety of acid catalysts can be employed to facilitate the Fischer esterification of 2-bromoalkanoates. The choice of catalyst can influence the reaction rate and yield. Commonly used catalysts include strong Brønsted acids and Lewis acids.

| Catalyst Type | Examples | Key Features |

| Brønsted Acids | Sulfuric acid (H₂SO₄), p-Toluenesulfonic acid (p-TsOH), Methanesulfonic acid | Strong proton donors that effectively catalyze the reaction. wikipedia.orggoogle.com H₂SO₄ also acts as a dehydrating agent, helping to shift the equilibrium. scienceready.com.au |

| Lewis Acids | Scandium(III) triflate, Zirconium(IV) salts, Hafnium(IV) salts, Iron(III) chloride (FeCl₃) | Coordinate to the carbonyl oxygen, activating the carboxylic acid towards nucleophilic attack. wikipedia.orgorganic-chemistry.org |

| Other Catalysts | Graphene oxide, Tetrabutylammonium tribromide (TBATB) | Graphene oxide serves as a reusable solid acid catalyst. organic-chemistry.org TBATB is an unconventional catalyst that is believed to protonate the alcohol instead of the carboxylic acid. wikipedia.org |

For the preparation of similar compounds like ethyl 2-bromobutyrate (B1202233), concentrated sulfuric acid (98%) has been effectively used as the catalyst. google.comgoogle.com The selection of the optimal catalyst system depends on factors such as the scale of the reaction, the sensitivity of the substrates, and cost considerations.

Optimization of Reaction Conditions and Yields

For the Hell-Volhard-Zelinskii reaction , the molar ratio of the reactants is important. A patent describing the synthesis of similar compounds suggests using a molar ratio of acid halide to alkanoic acid ranging from 0.01 to 0.2. google.com After the addition of bromine, the reaction mixture may be stirred at the reaction temperature for up to an hour to ensure completion. google.com For the bromination of butyric acid, a molar yield of 89.7% with respect to the starting materials has been reported. google.com

For the Fischer esterification step, several parameters can be adjusted to maximize the yield of the ester.

| Parameter | Optimization Strategy | Rationale |

| Reactant Ratio | Use a large excess of the alcohol (isopropyl alcohol). wikipedia.orgmasterorganicchemistry.com | Shifts the reaction equilibrium towards the products according to Le Châtelier's Principle. cerritos.edu |

| Water Removal | Perform the reaction using a Dean-Stark apparatus or add a dehydrating agent. wikipedia.orgoperachem.com | Removing one of the products (water) shifts the equilibrium towards the formation of the ester. organic-chemistry.org |

| Temperature | Conduct the reaction under reflux. scienceready.com.auoperachem.com | Increases the reaction rate by providing the necessary activation energy. Typical temperatures range from 60-110 °C. wikipedia.org |

| Catalyst Loading | Use a catalytic amount of acid. For example, a catalyst to carboxylic acid molar ratio of 0.001 to 0.05 has been reported for similar reactions. google.com | Sufficient to increase the reaction rate without causing unwanted side reactions. |

A patent for a similar process describes the esterification step being carried out at atmospheric pressure and at temperatures ranging from 60°C to 150°C, with a preferred range of 80°C to 120°C. google.com By carefully controlling these conditions, the synthesis of this compound can be performed efficiently and with high yield.

Stereochemical Aspects and Chiral Synthesis Involving Isopropyl 2 Bromobutanoate

Enantioselective Synthesis Approaches for Chiral 2-Bromobutanoate Derivatives

Achieving high enantiomeric purity in 2-bromobutanoate derivatives can be accomplished through asymmetric synthesis, a strategy that creates a desired stereoisomer directly. researchgate.net Biocatalysis has emerged as a powerful tool for this purpose.

One notable method involves the use of ene-reductases from the Old Yellow Enzyme (OYE) family. researchgate.netlookchem.com These enzymes can catalyze the enantioselective reduction of a prochiral starting material to yield a specific enantiomer of the target compound. For instance, the OYE-mediated bioreduction of methyl (Z)-2-bromocrotonate has been successfully employed to produce methyl (S)-2-bromobutanoate with a high enantiomeric excess (ee) of 97%. researchgate.net This enzymatic approach offers a sustainable and highly selective route to chiral 2-bromobutanoate esters, which are key intermediates for a class of chiral drugs. researchgate.netmdpi.com

Besides biocatalysis, other asymmetric strategies include the use of chiral auxiliaries. researchgate.net These are chiral molecules that are temporarily incorporated into the reactant to direct the stereochemical outcome of a reaction, after which the auxiliary is removed. Another approach is the use of chiral catalysts, such as transition metal complexes with chiral ligands, which can steer a reaction towards the formation of one enantiomer over the other. researchgate.netyau-awards.com For example, cobalt-bisoxazoline complexes have been developed for the asymmetric arylation of racemic α-bromo esters, affording chiral α-arylalkanoic esters with high enantioselectivity. lookchem.com

Chiral Resolution Techniques and Methodologies for Isopropyl 2-Bromobutanoate

Chiral resolution is the process of separating a racemic mixture (a 1:1 mixture of two enantiomers) into its individual enantiomeric components. chiralpedia.com This is a critical process when asymmetric synthesis is not feasible or does not yield perfect enantiomeric purity. drpress.org The primary methods for chiral resolution include crystallization and chromatography. chiralpedia.comnih.gov

Crystallization-based methods often involve converting the enantiomers of the racemate into a pair of diastereomers by reacting them with a single enantiomer of a chiral resolving agent. chiralpedia.com These resulting diastereomeric salts have different physical properties, such as solubility, allowing them to be separated by fractional crystallization. chiralpedia.comnih.gov

Chromatographic techniques, particularly gas chromatography (GC) and high-performance liquid chromatography (HPLC), are among the most powerful and widely used methods for separating enantiomers. chiralpedia.comnih.gov This separation is achieved by using a chiral stationary phase (CSP), which interacts differently with each enantiomer, causing them to travel through the chromatography column at different rates and thus be separated. azom.comnih.gov

Gas chromatography (GC) is a highly effective technique for the separation and analysis of volatile enantiomers like this compound. researchgate.net The separation relies on the use of a capillary column coated with a chiral stationary phase (CSP). nih.gov The underlying principle is "chiral recognition," where the chiral selector of the CSP forms transient diastereomeric complexes with the enantiomers of the analyte. azom.com These complexes have different thermodynamic stabilities, leading to different retention times and allowing for their separation. azom.com

Modified cyclodextrins are a prominent class of CSPs used for this purpose. nih.govnih.gov The enantioseparation of various alkyl 2-bromobutanoates, including the isopropyl ester, has been studied on different derivatized cyclodextrin (B1172386) phases. Research has demonstrated the successful separation of this compound enantiomers using these types of columns. researchgate.netmst.edu The efficiency of the separation is typically quantified by the separation factor (α), which is the ratio of the adjusted retention times of the two enantiomers.

Below is a table summarizing the gas chromatographic separation of selected 2-bromobutanoate esters on different chiral stationary phases.

| Analyte | Column Temperature (°C) | Retention Time (min) | Separation Factor (α) | Chiral Stationary Phase |

| This compound | 80 | 6.57 | 1.08 | CSP 2.7 |

| N-Butyl 2-bromobutanoate | 80 | 15.5 | 1.16 | CSP 2.8 |

| N-Butyl 2-bromobutanoate | 80 | 21.5 | 1.09 | CSP 2.7 |

| N-Pentyl 2-bromobutanoate | 80 | 32.3 | 1.16 | CSP 2.8 |

Data sourced from a study on modified cyclodextrins for chiral separation. researchgate.netmst.edu

Stereochemical Purity Analysis in Synthetic Pathways

Determining the stereochemical or enantiomeric purity of a compound is a critical step in any asymmetric synthesis or chiral resolution process. nih.gov Enantiomeric excess (ee) is the standard measure of this purity, indicating the degree to which one enantiomer is present in excess of the other. Chiral chromatography is the foremost technique for this analysis.

Gas chromatography using chiral stationary phases, as detailed in the previous section, is a primary method for determining the enantiomeric purity of volatile compounds like this compound. nih.govumich.edu By achieving baseline separation of the enantiomers, the relative area of each peak in the chromatogram can be integrated to calculate the enantiomeric excess with high accuracy and precision. researchgate.net The coupling of GC with mass spectrometry (GC-MS) further enhances the analysis by providing unambiguous identification of the enantiomers, even at trace levels. azom.com

The ability to accurately analyze the enantiomeric ratio is essential for optimizing reaction conditions in asymmetric synthesis and for quality control in the production of enantiomerically pure compounds. nih.govazom.com This analytical validation ensures that the final product meets the required stereochemical specifications for its intended application, particularly in the pharmaceutical industry where the biological activity of enantiomers can differ significantly. chiralpedia.comdrpress.org

Reactivity and Reaction Mechanisms of Isopropyl 2 Bromobutanoate

Nucleophilic Substitution Reactions of the Bromine Moiety

The bromine atom in isopropyl 2-bromobutanoate, being attached to a carbon atom adjacent to an electron-withdrawing ester group, serves as an excellent leaving group in nucleophilic substitution reactions. The electrophilic nature of the alpha-carbon makes it a prime target for attack by a wide variety of nucleophiles. These reactions typically proceed via a bimolecular nucleophilic substitution (SN2) mechanism. masterorganicchemistry.com

A practical application of this reactivity is observed in the synthesis of pharmaceutical intermediates. For instance, in an alternative synthetic route for the antiepileptic drug Brivaracetam, the closely related compound (R)-methyl-2-bromobutanoate is reacted with methyl 3-(aminomethyl)hexanoate. nih.gov This N-alkylation, carried out in the presence of a base like potassium carbonate, involves the amine nucleophile displacing the bromide to form a new carbon-nitrogen bond. nih.gov A similar reaction involves the alkylation of (R)-4-propyl-pyrrolidin-2-one with methyl 2-bromobutanoate using sodium hydride (NaH) as a base to form a key intermediate. nih.gov These examples underscore the utility of α-bromo esters in constructing complex molecules through nucleophilic substitution.

The general reaction can be represented as: R-Nu: + this compound → R-Nu-CH(CH₂CH₃)CO₂iPr + Br⁻ (where R-Nu: is a generic nucleophile)

Carbon-Carbon Bond Forming Reactions

Beyond simple substitution, this compound and related α-bromo esters are valuable precursors for forming new carbon-carbon bonds, a cornerstone of modern organic synthesis. These transformations can be broadly categorized into metal-catalyzed cross-coupling reactions and radical-mediated processes.

Cross-Coupling Reactions (e.g., Suzuki Cross-Coupling of Related Compounds)

While direct Suzuki coupling of this compound is not extensively documented, significant progress has been made in the cross-coupling of related racemic α-bromo esters to produce synthetically valuable α-aryl carboxylic acid derivatives with high enantiomeric excess. organic-chemistry.orgfigshare.com These reactions represent a powerful method for creating chiral centers.

Hiyama Cross-Coupling: A notable example is the catalytic asymmetric Hiyama cross-coupling, which pairs racemic α-bromo esters with aryl or alkenyl silanes. organic-chemistry.org This reaction is effectively catalyzed by a nickel/chiral diamine complex at room temperature. organic-chemistry.orgacs.org Research has shown that the enantioselectivity is sensitive to the steric bulk of the substituents on the α-bromo ester, with smaller alkyl groups generally affording higher enantiomeric excess (ee). acs.org

Table 1: Nickel-Catalyzed Asymmetric Hiyama Cross-Coupling of Racemic α-Bromo Esters with PhSi(OMe)₃ acs.org

| Entry | Alkyl Substituent (R) | Ester Group (R') | Yield (%) | ee (%) |

|---|---|---|---|---|

| 1 | Methyl | BHT* | 80 | 90 |

| 2 | Ethyl | BHT* | 83 | 89 |

| 3 | n-Propyl | BHT* | 82 | 87 |

| 4 | Isobutyl | BHT* | 83 | 86 |

| 5 | Isopropyl | Aryl | 55 | 56 |

*BHT = 2,6-di-tert-butyl-4-methylphenyl

Kumada Cross-Coupling: Another powerful method is the cobalt-bisoxazoline catalyzed asymmetric Kumada cross-coupling of racemic α-bromo esters with aryl Grignard reagents. acs.orgnih.gov This approach provides excellent yields and high enantioselectivity (up to 97% ee) for a variety of chiral α-arylalkanoic esters. acs.orgnih.gov The reaction is highly chemoselective, with the coupling occurring at the sp³ C-Br bond even in the presence of other halides on the Grignard reagent. acs.org This method has been successfully applied to the asymmetric synthesis of the nonsteroidal anti-inflammatory drug (NSAID) (S)-fenoprofen. acs.org Interestingly, unlike some nickel-catalyzed systems, this cobalt-catalyzed reaction maintains high enantioselectivity across a wide range of ester functional groups, not just sterically hindered ones. acs.org

Table 2: Cobalt-Catalyzed Asymmetric Kumada Cross-Coupling of Ethyl 2-bromopropanoate (B1255678) with Various Aryl Grignard Reagents acs.org

| Entry | Aryl Group (Ar) | Yield (%) | ee (%) |

|---|---|---|---|

| 1 | Phenyl | 95 | 94 |

| 2 | 4-MeO-Ph | 96 | 93 |

| 3 | 4-Cl-Ph | 80 | 96 |

| 4 | 4-Br-Ph | 85 | 96 |

Radical Reactions Initiated by Alpha-Bromo Esters

The carbon-bromine bond in α-bromo esters like this compound can undergo homolytic cleavage to generate a carbon-centered radical. This radical intermediate can then participate in a variety of carbon-carbon bond-forming cascade reactions.

Modern photoredox catalysis provides a mild and efficient way to initiate these processes. For example, a visible-light-induced, three-component radical cascade reaction has been developed using α-bromo esters, glycine (B1666218) esters, and 2-vinylcyclopropyl ketones. acs.org In this system, the α-bromo ester is reduced by an excited photocatalyst to generate an α-carbonyl radical, which triggers a sequence of C-C bond-forming events to build complex α-amino acid derivatives. acs.org

Other radical transformations involving α-bromo esters include:

Atom Transfer Radical Addition (ATRA): The radical generated from the α-bromo ester can add across the double bond of an olefin, a classic reaction for forming C-C bonds. acs.org

Vinylogous Radical Arbuzov Reaction: α-bromoesters have been used as radical sources in a light-promoted reaction with terminal acetylenes and triethyl phosphite (B83602) to furnish vinyl phosphonates. nih.gov

Radical Cascade Cyclizations: Radicals from α-carbonyl bromides can be used to initiate cascade reactions with dienes, leading to the formation of cyclic lactam structures. beilstein-journals.org

Mechanistic Investigations of Bromine Reactivity in Ester Systems

The reactivity of the bromine atom in α-bromo ester systems is governed by a combination of steric and electronic factors, which have been the subject of mechanistic studies.

Nucleophilic Substitution Mechanism: The displacement of the bromine atom by a nucleophile proceeds through a concerted SN2 mechanism, which involves a "backside attack" on the electrophilic carbon atom. masterorganicchemistry.com The transition state features a trigonal bipyramidal geometry where the nucleophile is forming a bond while the bromide leaving group is simultaneously breaking its bond. masterorganicchemistry.com The rate of this reaction is highly sensitive to steric hindrance. For this compound, the presence of the ethyl group on the alpha-carbon and the bulky isopropyl ester group makes the reaction site a secondary carbon, which reacts significantly slower than a primary analogue (e.g., methyl bromoacetate). masterorganicchemistry.com

Electronic Effects: The adjacent ester carbonyl group plays a crucial electronic role. Its electron-withdrawing inductive effect polarizes the C-Br bond, making the alpha-carbon more electrophilic and thus more susceptible to nucleophilic attack. This same feature also stabilizes the resulting carbon-centered radical formed during homolytic cleavage, facilitating the radical reactions discussed in section 4.2.2.

Radical Formation Mechanism: In photocatalytic systems, the initiation of radical reactions involves a single-electron transfer (SET) from the excited state of a photocatalyst to the α-bromo ester. beilstein-journals.org This transfer results in the cleavage of the C-Br bond to form a carbon-centered radical and a bromide anion. The efficiency of this process allows for radical generation under very mild conditions, avoiding the need for harsh reagents or high temperatures. acs.org

Applications in Advanced Organic Synthesis

Utilization as a Synthetic Building Block in Complex Molecular Architectures

Isopropyl 2-bromobutanoate serves as a key building block for constructing complex molecular frameworks. adpharmachem.com Its bifunctional nature allows for sequential or one-pot reactions to introduce new functionalities and build carbon skeletons. A notable application is in the Reformatsky reaction, where it reacts with a carbonyl compound (an aldehyde or ketone) in the presence of activated zinc to form β-hydroxy esters. colab.wsgoogle.com This reaction is a powerful method for carbon-carbon bond formation. The resulting β-hydroxy ester is a versatile intermediate that can be further elaborated into more complex structures, such as unsaturated esters or lactones.

The general utility of α-bromo esters like this compound is well-established for creating highly functionalized substances that are important precursors for pharmaceuticals and natural product derivatives. google.com The ability to introduce an isopropyl butanoate moiety via nucleophilic substitution is fundamental to its role as a building block. For example, it can react with various nucleophiles such as amines, thiols, or carbanions to attach this fragment to a larger, pre-existing molecular scaffold, thereby creating more complex and functionally diverse molecules.

Role in the Synthesis of Diversified Chemical Scaffolds

A chemical scaffold is a core structure of a molecule to which various functional groups can be attached, leading to a library of related compounds. This compound and its close analogs, like ethyl 2-bromobutanoate, are instrumental in the synthesis of diverse heterocyclic scaffolds, which are central to medicinal chemistry. orientjchem.orgresearchgate.net

One prominent example is the synthesis of thiazolidinone derivatives. orientjchem.org Research has demonstrated that ethyl 2-bromobutanoate can react with thiosemicarbazide (B42300) derivatives in a cyclocondensation reaction to form 5-alkyl-substituted 4-thiazolidinones. researchgate.net This reaction involves the initial formation of a bond between the sulfur nucleophile and the carbon bearing the bromine, followed by an intramolecular cyclization to form the five-membered thiazolidinone ring. mdpi.com By analogy, this compound can be employed to generate a variety of substituted thiazolidinone scaffolds, which are known to possess a wide range of biological activities. researchgate.net

The following table illustrates the general reaction for synthesizing thiazolidinone scaffolds using an α-bromoalkanoate.

| Reactant 1 | Reactant 2 | Conditions | Resulting Scaffold |

| Substituted Thiosemicarbazide | This compound | Base (e.g., Sodium Acetate), Alcohol Solvent | 5-Ethyl-thiazolidin-4-one derivative |

| Substituted Thiourea | This compound | Cyclization Conditions | Substituted Thiazolidinone Core |

This table represents a generalized synthesis based on established reactions for similar analogs like ethyl 2-bromobutanoate. orientjchem.orgresearchgate.net

Intermediate in the Preparation of Specialized Organic Compounds

The role of this compound as an intermediate is highlighted in the synthesis of high-value, specialized organic compounds, particularly pharmaceuticals. adpharmachem.com Its analogs, methyl and ethyl 2-bromobutanoate, are explicitly mentioned as key intermediates in the synthesis of antiepileptic drugs. nih.govgoogle.com

Brivaracetam: The synthesis of Brivaracetam, a third-generation antiepileptic drug, provides a clear example of the utility of this class of compounds. researchgate.netacs.org In a documented synthetic route, a key intermediate, (R)-4-propylpyrrolidin-2-one, is alkylated with methyl 2-bromobutanoate in the presence of a base like sodium hydride. nih.govresearchgate.net This reaction forms the crucial carbon-nitrogen bond, linking the pyrrolidinone core to the butanoate side chain. The resulting ester is then converted to the final amide product, Brivaracetam. nih.gov this compound can be used in a similar fashion, demonstrating its direct applicability as an intermediate in preparing this important pharmaceutical. google.com

Levetiracetam: Similarly, patent literature describes the use of 2-bromobutyrate (B1202233) esters in the industrial synthesis of Levetiracetam, another widely used antiepileptic medication. google.comnewdrugapprovals.orggoogle.com The synthesis often involves the reaction of 2-pyrrolidinone (B116388) with an alkyl 2-bromobutyrate to form the racemic (±)-alpha-ethyl-2-oxo-1-pyrrolidineacetate, which is then processed to yield the desired (S)-enantiomer. newdrugapprovals.orggoogle.com While ethyl 2-bromobutyrate is commonly cited, the general applicability of alkyl 2-bromobutanoates makes the isopropyl ester a relevant intermediate for this class of compounds as well.

The following table summarizes the role of 2-bromobutanoate esters as intermediates.

| Target Compound | Key Synthetic Step | Role of Bromobutanoate Ester |

| Brivaracetam | N-alkylation of (R)-4-propylpyrrolidin-2-one | Provides the butanamide side chain |

| Levetiracetam | N-alkylation of 2-pyrrolidinone | Forms the core structure of the final drug |

This table is based on documented syntheses using methyl and ethyl esters, with this compound serving as a directly applicable analog. nih.govgoogle.comnewdrugapprovals.org

Advanced Spectroscopic and Computational Studies

High-Resolution Spectroscopic Characterization Techniques for Structural Elucidation

High-resolution spectroscopy is a cornerstone of chemical analysis, enabling the precise determination of molecular architecture. arxiv.org Techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy provide detailed information about the connectivity and functional groups within a molecule like Isopropyl 2-bromobutanoate. vaia.com

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the precise structure of a molecule. vaia.com By analyzing the chemical shifts, splitting patterns, and integration of signals in a proton (¹H) NMR spectrum, the connectivity of atoms can be unequivocally established.

For this compound (C₇H₁₃BrO₂), the ¹H NMR data provides a clear fingerprint of its structure. brainly.combartleby.com The septet and doublet signals are characteristic of an isopropyl group, while the triplet and quintet signals correspond to the butanoate chain. brainly.com The specific chemical shifts confirm the position of the bromine atom at the second carbon (alpha position) of the butanoate moiety. brainly.combartleby.com

Table 1: ¹H NMR Spectral Data for this compound brainly.combartleby.com

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| 4.93 | septet | 1H | -CH- of isopropyl group |

| 4.2 | triplet | 1H | -CHBr- (methine at C2) |

| 2.2 | quintet | 2H | -CH₂- (methylene at C3) |

| 1.2 | doublet | 6H | two -CH₃ groups of isopropyl |

This data was acquired for a compound with the molecular formula C₇H₁₃BrO₂ and identified as this compound. brainly.com

Infrared (IR) spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to bond vibrations. vaia.com This technique is particularly effective for identifying characteristic groups, even within complex mixtures. docbrown.info

The IR spectrum of this compound is dominated by a strong absorption peak characteristic of the carbonyl (C=O) group in the ester functionality. brainly.combartleby.com This peak is a key identifier for this class of compounds. researchgate.net Additional absorptions correspond to C-H and C-Br stretching and bending vibrations. docbrown.info

Table 2: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Reference |

|---|---|---|---|

| ~1750 | C=O stretch | Ester Carbonyl | brainly.com, bartleby.com |

| 2845-2975 | C-H stretch | Alkyl groups | docbrown.info |

| 1370-1470 | C-H bend | Alkyl groups | docbrown.info |

Computational Chemistry and Molecular Modeling Studies

Computational chemistry serves as a powerful complement to experimental techniques, offering deep insights into molecular properties that can be difficult to measure directly. unipd.it Methods ranging from quantum mechanics to molecular mechanics are used to model and predict the behavior of molecules like this compound.

Quantum chemical calculations, based on the principles of quantum mechanics, are used to investigate the electronic structure of molecules. imgroupofresearchers.com Methods such as Density Functional Theory (DFT) and Hartree-Fock (HF) can predict molecular properties and reactivity by analyzing the arrangement of electrons. imgroupofresearchers.comcecam.org

For related bromoalkanoate systems, quantum chemical calculations at the B3LYP/def2TZVP level of theory have been successfully employed to study reaction mechanisms, such as lactone formation. rsc.org These calculations can determine the energies of reactants, transition states, and products, thereby predicting reaction pathways and activation energies. imgroupofresearchers.comrsc.org Such computational studies can also generate theoretical IR spectra that aid in the interpretation of experimental data. rsc.org By mapping properties like the electrostatic potential onto the electron density, these models can visualize reactive sites on the molecule. unipd.it

Most molecules are not static but exist as an ensemble of different three-dimensional shapes, or conformations, resulting from rotation around single bonds. Conformational analysis aims to identify the most stable conformers and understand the energy landscape of these transformations. ucsb.edu

This process typically involves using molecular mechanics force fields to systematically or randomly alter the torsional angles within the molecule and calculate the potential energy of each resulting structure. ucsb.eduarxiv.org The goal is to find the structures that correspond to energy minima, with the lowest-energy structure being the most stable and likely the most populated conformation under given conditions. ucsb.edu For a flexible molecule like this compound, this analysis is crucial for understanding its 3D shape, which in turn influences its physical properties and biological interactions.

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| methyl 2-bromobutyrate (B1202233) |

Derivatives and Analogues of Isopropyl 2 Bromobutanoate

Synthesis and Characterization of Related 2-Bromoalkanoates

The synthesis of 2-bromoalkanoates, a class of compounds to which isopropyl 2-bromobutanoate belongs, is typically achieved through established organic chemistry methodologies. A common and effective route involves a two-step process: the selective bromination of an alkanoic acid followed by the esterification of the resulting 2-bromoalkanoic acid. google.comgoogle.com

One patented method describes the bromination of an alkanoic acid using bromine in the presence of an acid halide catalyst, such as an acid chloride or bromide. google.comgoogle.com This initial step yields the corresponding 2-bromoalkanoic acid. google.com The subsequent esterification is then carried out by reacting the 2-bromoalkanoic acid with an alcohol in the presence of an acidic catalyst. google.com To drive the reaction to completion, the water formed during the esterification is removed, for instance, by stripping with the alcohol used in the reaction. google.comgoogle.com This general procedure is applicable to the synthesis of various alkyl 2-bromoalkanoates, including methyl 2-bromobutyrate (B1202233) and ethyl 2-bromobutyrate. google.com

Specific examples of the synthesis of related methyl 2-bromoalkanoates have been reported with high yields. For instance, methyl 2-bromobutanoate, methyl 2-bromopentanoate, and methyl 2-bromohexanoate have been prepared, yielding colorless oils. scispace.com Another synthetic application involves the O-alkylation of 2-nitrophenols with methyl 2-bromoalkanoates in N,N-dimethylformamide (DMF) with potassium carbonate, leading to 2-nitro ester intermediates. tandfonline.com These intermediates can be fully characterized by spectroscopic methods such as mass spectrometry (MS) and nuclear magnetic resonance (NMR). tandfonline.com Additionally, ethyl 2-bromobutanoate and ethyl 2-bromopentanoate have been utilized in condensation reactions to synthesize 5-alkyl substituted 4-thiazolidinones. researchgate.net

The characterization data for several 2-bromoalkanoate esters are summarized in the table below.

Table 1: Physical and Spectroscopic Data for Selected 2-Bromoalkanoates

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Boiling Point (°C/mmHg) | Yield (%) | Reference |

|---|---|---|---|---|---|

| Methyl 2-bromobutanoate | C₅H₉BrO₂ | 181.03 | 49-51 / 11 | 93 | scispace.com |

| Ethyl 2-bromobutanoate | C₆H₁₁BrO₂ | 195.05 | 177 / 760 | 93.2 (crude) | google.comchemsynthesis.com |

| Methyl 2-bromopentanoate | C₆H₁₁BrO₂ | 195.05 | 59-63 / 10 | 95 | scispace.com |

| Methyl 2-bromohexanoate | C₇H₁₃BrO₂ | 209.08 | 88-90 / 14 | 93 | scispace.com |

| Isopropyl 2-bromoisobutyrate | C₇H₁₃BrO₂ | 209.08 | 168 / 760 | - | parchem.com |

| Ethyl 2-bromohexanoate | C₈H₁₅BrO₂ | 223.11 | - | - | chemball.comazelis.com |

Structure-Reactivity Relationship Studies within the Alpha-Haloester Class

The reactivity of α-haloesters, including this compound, is largely dictated by the presence of the halogen atom on the carbon adjacent (alpha) to the carbonyl group. This structural feature is central to their utility in various organic syntheses.

A quintessential reaction showcasing the reactivity of this class is the Reformatsky reaction. wikipedia.orglibretexts.org This reaction involves the condensation of aldehydes or ketones with α-halo esters in the presence of metallic zinc to form β-hydroxy-esters. wikipedia.org The key intermediate is an organozinc reagent, often called a 'Reformatsky enolate', which is formed by the oxidative insertion of zinc into the carbon-halogen bond of the α-haloester. wikipedia.orglibretexts.org A significant aspect of their reactivity is that Reformatsky enolates are less reactive than analogous lithium enolates or Grignard reagents. wikipedia.orglibretexts.org This moderated reactivity prevents undesired nucleophilic addition to the ester group of another molecule, a common side reaction with more reactive organometallics. wikipedia.org The structure of the Reformatsky reagent itself has been studied, with crystal structures of THF complexes revealing cyclic eight-membered dimers. libretexts.org

The reactivity of α-haloesters is not limited to zinc-mediated reactions. The presence of the bromobutyrate group makes these compounds reactive towards various nucleophilic substitution reactions, which can be used to synthesize more complex molecules. ontosight.ai The electrophilic nature of the alpha-carbon, enhanced by the adjacent electron-withdrawing carbonyl group, makes it susceptible to attack by nucleophiles.

Furthermore, the interplay between the structure of the α-haloester and the reaction conditions can lead to different products. For example, the reaction of α-haloesters with primary thioamides can proceed through several competing pathways. beilstein-journals.org An initially formed α-thioiminium salt can undergo a base-catalyzed elimination, a cyclization to form a thiazole (B1198619) (the Hantzsch thiazole synthesis), or the desired Eschenmoser coupling reaction. beilstein-journals.org The specific outcome is governed by factors such as the solvent and the acidity of the nitrogen and carbon atoms in the intermediate salt, highlighting the nuanced structure-reactivity relationships within this class of compounds. beilstein-journals.org The alpha-carbon of α-haloesters is a key reactive site, and they are known to react with electrophiles such as halogens, aldehydes, and alkyl halides when converted to their enolate form. masterorganicchemistry.com

Table 2: Summary of Structure-Reactivity Concepts for α-Haloesters

| Reaction | Key Structural Feature | Reagent/Conditions | Product Type | Reactivity Notes | Reference |

|---|---|---|---|---|---|

| Reformatsky Reaction | α-halo ester | Zinc metal, Aldehyde/Ketone | β-hydroxy-ester | Forms a moderately reactive organozinc (Reformatsky) enolate. Less reactive than Grignard or lithium enolates, preventing self-condensation. | wikipedia.orglibretexts.org |

| Nucleophilic Substitution | α-halo ester | Various nucleophiles | Substituted ester | The α-carbon is electrophilic and susceptible to nucleophilic attack. | ontosight.ai |

| Reaction with Thioamides | α-halo ester | Primary thioamide, Base/Solvent variation | Thiazoles, Nitriles, or Eschenmoser coupling products | Product distribution depends on a balance of reaction pathways, influenced by reaction conditions and substrate structure. | beilstein-journals.org |

| Enolate Reactions | α-halo ester | Base (e.g., NaOH, NaOR) | Enolate ion | Can react with various electrophiles at the alpha-carbon. | masterorganicchemistry.com |

Future Directions and Emerging Research Areas

Development of Novel Catalytic Systems for Alpha-Haloester Functionalization

The carbon-bromine bond in isopropyl 2-bromobutanoate is a key functional handle for a variety of chemical transformations. A significant area of research is the development of innovative catalytic systems to cleave and functionalize this bond with greater efficiency, selectivity, and under milder conditions.

Recent advancements have focused on moving beyond traditional stoichiometric reagents towards more sustainable and atom-economical catalytic methods. One promising area is the use of photoredox catalysis. For instance, research has demonstrated the use of fac-Ir(ppy)3 as a photoredox catalyst for the atom transfer radical addition (ATRA) of α-bromoesters to olefins. This method allows for the formation of new carbon-carbon bonds under visible light irradiation at room temperature, offering a greener alternative to thermally induced radical reactions.

Another key development is the use of transition metal catalysts for cross-coupling reactions. While palladium and copper are well-established in this domain, researchers are exploring more earth-abundant and less toxic alternatives. Iron-catalyzed cross-coupling reactions of α-bromoesters with organometallic reagents have shown promise. Furthermore, nickel-catalyzed reductive coupling reactions are emerging as a powerful tool for the dimerization or coupling of α-haloesters to form vicinal diesters, which are valuable precursors for various functional molecules.

The development of dual catalytic systems, which combine two different types of catalysts to perform tandem reactions in a single pot, is also a burgeoning field. For example, the combination of a photoredox catalyst with a Lewis acid or an organocatalyst can enable novel transformations of α-bromoesters that are not achievable with a single catalytic system.

Table 1: Emerging Catalytic Systems for α-Haloester Functionalization

| Catalytic System | Reaction Type | Key Advantages |

|---|---|---|

| Photoredox Catalysis (e.g., fac-Ir(ppy)3) | Atom Transfer Radical Addition (ATRA) | Mild reaction conditions (room temperature, visible light), high functional group tolerance. |

| Iron Catalysis | Cross-Coupling | Use of an earth-abundant and low-toxicity metal. |

| Nickel Catalysis | Reductive Coupling | Efficient formation of C-C bonds to produce vicinal diesters. |

| Dual Catalysis | Tandem Reactions | Enables novel transformations by combining different catalytic modes. |

Expanding the Scope of Asymmetric Transformations with this compound

The stereocenter at the α-position of this compound makes it a valuable prochiral substrate for asymmetric synthesis. The development of methods to control the stereochemistry during its reactions is a major focus of current research, aiming to produce enantiomerically pure or enriched products for applications in pharmaceuticals and materials science.

One of the most significant areas of progress is in asymmetric nucleophilic substitution reactions. Chiral catalysts, such as phase-transfer catalysts and N-heterocyclic carbenes (NHCs), have been employed to achieve high enantioselectivity in the reaction of α-bromoesters with various nucleophiles. For instance, cinchona alkaloid-derived phase-transfer catalysts have been successfully used for the asymmetric alkylation of α-bromoesters, yielding products with high enantiomeric excess.

Enantioselective Reformatsky-type reactions involving α-bromoesters are also a key research direction. The use of chiral ligands to control the stereochemical outcome of the reaction between the zinc enolate of the α-bromoester and an electrophile, such as an aldehyde or ketone, can provide access to chiral β-hydroxy esters, which are important building blocks in natural product synthesis.

Furthermore, organocatalysis has emerged as a powerful tool for the asymmetric functionalization of α-bromoesters. Chiral primary amines, for example, can catalyze the enantioselective α-amination and α-oxygenation of α-bromoesters through enamine catalysis, providing direct routes to chiral α-amino esters and α-hydroxy esters.

Table 2: Asymmetric Transformations Involving α-Haloesters

| Transformation | Catalytic Approach | Resulting Chiral Product |

|---|---|---|

| Asymmetric Alkylation | Chiral Phase-Transfer Catalysis | Enantioenriched α-alkylated esters |

| Asymmetric Reformatsky Reaction | Chiral Ligands with Zinc | Chiral β-hydroxy esters |

| Asymmetric Amination/Oxygenation | Organocatalysis (e.g., chiral amines) | Chiral α-amino esters and α-hydroxy esters |

Integration into Sustainable and Green Chemistry Methodologies

The principles of green chemistry are increasingly influencing the design of synthetic routes, and the use of this compound is no exception. Research is actively seeking to integrate this compound into more environmentally benign and sustainable chemical processes.

A key focus is the replacement of hazardous solvents with greener alternatives. The use of water, ionic liquids, or deep eutectic solvents as reaction media for transformations involving α-bromoesters is being explored. For example, atom transfer radical polymerization (ATRP) using α-bromoester initiators has been successfully carried out in aqueous media, reducing the reliance on volatile organic compounds (VOCs).

Furthermore, there is a growing interest in using renewable resources to synthesize α-bromoesters themselves. While traditionally derived from fossil fuels, research into producing the precursor, butanoic acid, from biomass through fermentation processes could lead to a more sustainable lifecycle for compounds like this compound. The use of biocatalysis, employing enzymes to perform specific transformations on α-bromoesters, is also a promising avenue for developing greener synthetic methods.

The principles of atom economy are also being applied. Catalytic reactions, such as the ATRA reactions, that incorporate the majority of the atoms from the reactants into the final product are inherently more sustainable than reactions that generate significant amounts of byproducts.

Table 3: Green Chemistry Approaches for α-Haloester Chemistry

| Green Chemistry Principle | Application in α-Haloester Chemistry | Example |

|---|---|---|

| Safer Solvents | Use of aqueous media, ionic liquids, or deep eutectic solvents. | Atom Transfer Radical Polymerization (ATRP) in water. |

| Waste Prevention | Development of one-pot and tandem reactions. | Dual catalytic systems for sequential transformations. |

| Use of Renewable Feedstocks | Synthesis of precursors from biomass. | Production of butanoic acid via fermentation. |

| Atom Economy | Catalytic reactions that maximize atom incorporation. | Photoredox-catalyzed Atom Transfer Radical Addition (ATRA). |

| Biocatalysis | Use of enzymes for selective transformations. | Enzymatic resolution or functionalization of α-bromoesters. |

Q & A

Q. What experimental methodologies are recommended for synthesizing isopropyl 2-bromobutanoate with high purity?

- Methodological Answer : Optimize esterification between 2-bromobutanoic acid and isopropyl alcohol using acid catalysts (e.g., H₂SO₄) under reflux. Monitor reaction progress via thin-layer chromatography (TLC) or gas chromatography (GC). Purify via fractional distillation under reduced pressure, and confirm purity using NMR (¹H/¹³C) and GC-MS. Note that discrepancies in refractive index values (e.g., CRC vs. TCI data) may arise from impurities or solvent residues; cross-reference with literature values for validation .

Q. How can researchers characterize the stability of this compound under varying storage conditions?

- Methodological Answer : Conduct accelerated degradation studies by exposing the compound to UV light, humidity, and elevated temperatures (e.g., 40°C). Analyze degradation products via HPLC or GC-MS. Compare results with stability data for structurally similar esters (e.g., methyl 2-bromobutanoate) to identify patterns in hydrolytic or oxidative susceptibility .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer : Prioritize fume hood use due to potential brominated byproduct release. Conduct toxicity assessments using in vitro models (e.g., cell viability assays) and reference safety data for analogous bromoesters (e.g., LD₅₀ values for isopropyl bromide derivatives). Document handling procedures in alignment with OSHA and REACH guidelines .

Advanced Research Questions

Q. How can conflicting refractive index data (e.g., CRC vs. TCI) for esters like this compound be resolved?

- Methodological Answer : Replicate measurement conditions from primary sources (e.g., J. Am. Chem. Soc. 1952, 74, 3582-6) using a refractometer calibrated to ±0.0001. Compare results with computational predictions (e.g., group contribution methods for refractive index estimation). Discrepancies may stem from solvent impurities or instrumental artifacts; statistical analysis (e.g., ANOVA) can identify systematic errors .

Q. What mechanistic insights explain the nucleophilic substitution behavior of this compound in SN₂ reactions?

- Methodological Answer : Design kinetic studies using varying nucleophiles (e.g., hydroxide vs. thiolate ions) in polar aprotic solvents. Monitor reaction rates via stopped-flow spectroscopy or ¹⁹F NMR (if fluorinated analogs are used). Computational modeling (DFT or MD simulations) can elucidate steric and electronic effects of the isopropyl ester group on transition-state geometry .

Q. How do isotopic labeling (e.g., ¹³C or ²H) and advanced spectroscopic techniques enhance degradation pathway analysis?

- Methodological Answer : Synthesize isotopically labeled analogs (e.g., ¹³C at the carbonyl carbon) to track bond cleavage during hydrolysis. Use LC-QTOF-MS for high-resolution metabolite identification. Compare fragmentation patterns with databases (e.g., NIST Mass Spectrometry Data Center) to distinguish between abiotic and enzymatic degradation pathways .

Q. What computational models predict the environmental fate of this compound in aquatic systems?

- Methodological Answer : Apply quantitative structure-activity relationship (QSAR) models to estimate biodegradation half-lives and bioaccumulation potential. Validate predictions using microcosm studies with sediment-water systems and GC-ECD analysis for brominated degradation products. Cross-reference with EPI Suite or TEST software outputs .

Data Contradiction and Validation

Q. How should researchers address discrepancies in reported physicochemical properties (e.g., density, solubility) for this compound?

- Methodological Answer : Conduct replicate measurements under standardized conditions (e.g., IUPAC guidelines). Use consensus values from ≥3 independent studies and apply Grubbs’ test to identify outliers. For solubility, employ shake-flask methods with HPLC quantification. Document solvent purity and temperature control to minimize variability .

Q. What strategies validate the synthetic pathway when intermediate byproducts complicate yield optimization?

- Methodological Answer : Implement in-situ IR spectroscopy to monitor intermediate formation (e.g., acid anhydrides). Optimize quenching steps (e.g., NaHCO₃ washes) to remove unreacted starting materials. Use fractional factorial design (DoE) to identify critical parameters (e.g., catalyst loading, reaction time) affecting byproduct formation .

Experimental Design and Reproducibility

Q. How can mixed-method research frameworks improve the reproducibility of studies on this compound?

- Methodological Answer : Combine quantitative data (e.g., kinetic constants) with qualitative observations (e.g., color changes during reactions). Publish raw datasets (e.g., NMR spectra, chromatograms) in open-access repositories. Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) and include detailed SI (Supporting Information) sections .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.